(S)-3-Benzylmorpholine hcl
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Overview
Description
(S)-3-Benzylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzylmorpholine hydrochloride typically involves the reaction of (S)-3-morpholine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (S)-3-Benzylmorpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced morpholine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Azide or thiol-substituted morpholine derivatives.
Scientific Research Applications
(S)-3-Benzylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Benzylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
®-3-Benzylmorpholine hydrochloride: The enantiomer of (S)-3-Benzylmorpholine hydrochloride with similar chemical properties but different biological activity.
N-Benzylmorpholine: Lacks the stereochemistry of the (S)-enantiomer but shares similar chemical reactivity.
Benzylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(S)-3-Benzylmorpholine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
1172897-29-8; 77897-23-5 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.71 |
IUPAC Name |
(3S)-3-benzylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |
InChI Key |
YPBSZAVJNVJGHC-MERQFXBCSA-N |
SMILES |
C1COCC(N1)CC2=CC=CC=C2.Cl |
solubility |
not available |
Origin of Product |
United States |
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